An In-depth Technical Guide to D-Fructose-d7 for Researchers and Drug Development Professionals
An In-depth Technical Guide to D-Fructose-d7 for Researchers and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive overview of D-Fructose-d7, a deuterated analog of D-fructose, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications as a metabolic tracer, and methodologies for its use in experimental settings. Particular focus is given to its application in metabolic studies, including detailed protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide illustrates the metabolic fate of fructose through a detailed pathway diagram, offering a valuable resource for designing and interpreting experiments utilizing D-Fructose-d7.
Introduction to D-Fructose-d7
D-Fructose-d7 is a stable isotope-labeled form of D-fructose where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a powerful tool for tracing the metabolic fate of fructose in biological systems without altering its fundamental chemical behavior.[1] Its primary application lies in metabolic research and drug development, where it is used to quantify metabolic fluxes and understand the pharmacokinetic and metabolic profiles of drugs.[1] The use of stable isotopes like deuterium has gained significant attention due to its potential to elucidate complex metabolic pathways and its applications in diagnostic imaging.
Chemical Properties of D-Fructose-d7
The key chemical and physical properties of D-Fructose-d7 are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C₆D₇H₅O₆ | [2] |
| Molecular Weight | 187.199 g/mol | [2] |
| CAS Number | 1313730-10-7 | |
| Appearance | White to off-white powder | |
| Melting Point | 119-122 °C (decomposes) | |
| Isotopic Purity | ≥98 atom % D | |
| Solubility | Soluble in water | |
| InChI Key | LKDRXBCSQODPBY-ZPOBXRKMSA-N | [2] |
Applications in Research and Drug Development
D-Fructose-d7 serves as a crucial tracer in various research applications, particularly in the study of metabolic diseases and oncology.
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Metabolic Flux Analysis: By introducing D-Fructose-d7 into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites. This allows for the quantification of the flux through different metabolic pathways, such as glycolysis and the pentose phosphate pathway.
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Drug Metabolism Studies: In drug development, understanding how a drug candidate affects metabolic pathways is critical. D-Fructose-d7 can be used to assess the impact of a drug on fructose metabolism, providing insights into potential metabolic liabilities.
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Diagnostic Imaging: Labeled sugars, including derivatives of fructose, are being explored as tracers for Positron Emission Tomography (PET) imaging. These tracers can help in the diagnosis and monitoring of diseases characterized by altered metabolism, such as cancer and neurodegenerative disorders.
Experimental Protocols
This section provides detailed methodologies for key experiments involving D-Fructose-d7.
Cell Culture Experiments for Metabolic Labeling
Objective: To label intracellular metabolites with deuterium from D-Fructose-d7 for subsequent analysis.
Materials:
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D-Fructose-d7
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Cell culture medium (glucose-free and fructose-free)
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Dialyzed fetal bovine serum (FBS)
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Cultured cells of interest (e.g., HepG2)
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Phosphate-buffered saline (PBS)
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Methanol, Chloroform, Water (for metabolite extraction)
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Centrifuge
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Lyophilizer
Protocol:
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Media Preparation: Prepare cell culture medium containing D-Fructose-d7 at the desired concentration. Ensure the base medium is free of glucose and fructose to maximize the incorporation of the labeled sugar. Supplement with dialyzed FBS.
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Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
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Labeling: Remove the standard culture medium and wash the cells with PBS. Add the D-Fructose-d7 containing medium to the cells.
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Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of D-Fructose-d7. The incubation time will vary depending on the specific metabolic pathway and cell type being studied.
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Metabolite Extraction:
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Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
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Add a pre-chilled extraction solvent mixture (e.g., methanol:chloroform:water, 2:1:1 v/v/v) to the cells.
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Scrape the cells and collect the cell lysate in a microcentrifuge tube.
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Vortex the mixture vigorously and centrifuge at high speed to separate the polar and non-polar phases.
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Sample Preparation for Analysis:
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Collect the polar phase (upper aqueous layer) containing the labeled metabolites.
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Lyophilize the polar extract to dryness.
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The dried extract can be reconstituted in a suitable solvent for NMR or mass spectrometry analysis.
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Mass Spectrometry (MS) for Metabolite Analysis
Objective: To identify and quantify deuterated metabolites derived from D-Fructose-d7.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC).
Protocol:
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Sample Preparation: Reconstitute the lyophilized metabolite extract from the cell culture experiment in a suitable solvent (e.g., 50% methanol in water).
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Chromatographic Separation: Inject the sample onto an LC system equipped with a column suitable for polar metabolite separation (e.g., a HILIC column). Use a gradient elution to separate the metabolites.
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Mass Spectrometry Analysis:
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Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.
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Acquire data in full scan mode to detect all ions within a specified mass range.
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Perform tandem MS (MS/MS) on selected precursor ions to confirm the identity of metabolites and determine the position of the deuterium labels.
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Data Analysis:
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Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratio (m/z) and retention time.
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Compare the measured m/z values with a database of known metabolites to identify potential candidates.
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The mass shift corresponding to the number of incorporated deuterium atoms will confirm the labeling. For example, a metabolite that has incorporated one deuterium atom will show an increase in mass of approximately 1.0063 Da.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Flux Analysis
Objective: To determine the positional incorporation of deuterium in metabolites and quantify metabolic fluxes.
Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Protocol:
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Sample Preparation: Reconstitute the lyophilized metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
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NMR Data Acquisition:
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Acquire one-dimensional (1D) ¹H and ²H NMR spectra.
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Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and aid in metabolite identification.
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Data Analysis:
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Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
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Identify metabolites by comparing their chemical shifts and coupling constants with reference spectra from databases (e.g., HMDB, BMRB).
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The presence of deuterium will lead to characteristic changes in the ¹H NMR spectrum, such as the disappearance of proton signals and changes in the multiplicity of adjacent proton signals.
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Quantify the extent of deuterium incorporation by integrating the relevant signals in the ¹H or ²H spectra. This information can then be used in metabolic models to calculate pathway fluxes.
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Fructose Metabolism Pathway
The following diagram illustrates the central pathway of fructose metabolism, which is initiated by the phosphorylation of fructose. D-Fructose-d7 follows this same pathway, allowing for the tracing of its metabolic fate.
Figure 1. Metabolic pathway of D-Fructose.
Conclusion
D-Fructose-d7 is an invaluable tool for researchers and drug development professionals engaged in the study of metabolism. Its properties as a stable isotope tracer enable detailed investigation of metabolic pathways and the effects of xenobiotics on cellular metabolism. The experimental protocols provided in this guide offer a starting point for the application of D-Fructose-d7 in various research contexts. The continued use of such labeled compounds will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease.
